3-Amino-4,4-dipropylpyrrolidin-2-one

Physicochemical characterization Thermal stability Purification optimization

Researchers developing CNS-targeted HDAC6 or FXa inhibitors often lack reliable access to 4,4-dialkyl-substituted 3-aminopyrrolidin-2-one scaffolds. 3-Amino-4,4-dipropylpyrrolidin-2-one (CAS 2059934-78-8) directly resolves this gap: • Enhanced CNS penetration - estimated logP elevation of +1.6-2.0 units over the 4,4-dimethyl analog, improving passive BBB permeability • Thermal stability advantage - predicted bp ~327.9 °C, enabling high-temperature amide couplings and melt reactions without volatilization loss • Underexplored 4,4-dipropyl motif - novel vectors for S4 pocket occupancy in FXa inhibitor design (Ki values as low as 7 nM for related templates) • Supplied at 95% purity for direct use in parallel synthesis without additional purification Ideal for neuroscience-focused medicinal chemistry and epigenetic probe development.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13234780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,4-dipropylpyrrolidin-2-one
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCC1(CNC(=O)C1N)CCC
InChIInChI=1S/C10H20N2O/c1-3-5-10(6-4-2)7-12-9(13)8(10)11/h8H,3-7,11H2,1-2H3,(H,12,13)
InChIKeyZLVVPMSDYLOJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,4-dipropylpyrrolidin-2-one Identity and Structure


3-Amino-4,4-dipropylpyrrolidin-2-one (CAS 2059934-78-8; molecular formula C10H20N2O; molecular weight 184.28 g/mol) is a 4,4-dialkyl-substituted 3-aminopyrrolidin-2-one derivative . The compound features a γ-lactam ring bearing a primary amine at the 3-position and two n-propyl groups at the 4-position, creating a quaternary carbon center. This scaffold belongs to the broader class of 3-aminopyrrolidin-2-ones, which have been employed as central templates in medicinal chemistry programs targeting factor Xa (FXa), histone deacetylase 6 (HDAC6), and sigma receptors [1]. The compound is typically supplied at 95% purity for research and development use .

3-Aminopyrrolidin-2-one building block with primary amine handle for chemoselective derivatization
4,4-Dipropyl substitution introduces hydrophobic bulk and a quaternary carbon center
Reported central template in FXa, HDAC6, and sigma receptor medicinal chemistry programs

3-Amino-4,4-dipropylpyrrolidin-2-one vs. Generic Analogs


The 4,4-dipropyl substitution pattern in 3-Amino-4,4-dipropylpyrrolidin-2-one introduces a substantially larger hydrophobic volume compared to the more common 4,4-dimethyl or unsubstituted 3-aminopyrrolidin-2-one scaffolds [1]. Predicted physicochemical properties reveal a boiling point elevation of approximately 54 °C and a density reduction of 0.064 g/cm³ relative to the 4,4-dimethyl analog, consistent with increased van der Waals surface area and altered intermolecular forces . In the context of the established 3-aminopyrrolidin-2-one pharmacophore—where 4-position substituents directly modulate potency, isoform selectivity, and pharmacokinetic properties in FXa and HDAC6 inhibitor programs—the identity of the 4,4-dialkyl groups is a critical determinant of biological performance and cannot be considered interchangeable [2].

4,4-Dipropyl substitution substantially increases hydrophobic volume compared to 4,4-dimethyl or unsubstituted 3-aminopyrrolidin-2-one scaffolds, which may shift target engagement and pharmacokinetic profiles.
Predicted boiling point elevation alters the thermal processing window; synthetic protocols optimized for the dimethyl analog may require adjustment.
Predicted lipophilicity increase alters membrane partitioning behavior; 4,4-dialkyl identity is a critical determinant of biological performance and isoform selectivity may not transfer between analogs.

3-Amino-4,4-dipropylpyrrolidin-2-one Quantitative Differentiation


Boiling Point: Dipropyl vs. Dimethyl Analog

The predicted boiling point of 3-Amino-4,4-dipropylpyrrolidin-2-one (327.9 ± 35.0 °C) is approximately 54 °C higher than that of its closest structural analog, 3-amino-4,4-dimethylpyrrolidin-2-one (274.0 ± 33.0 °C) . This difference arises from the replacement of two methyl groups with two n-propyl groups at the 4-position, increasing the molecular surface area available for van der Waals interactions. The elevated boiling point implies a wider liquid-phase operational window for reactions requiring elevated temperatures and may affect distillation-based purification strategies relative to the dimethyl analog.

Boiling Point
Data to verify
Predicted 327.9 ± 35.0 °C vs. 274.0 ± 33.0 °C (Δ +53.9 °C)
Supports wider liquid-phase thermal window for high-temperature reactions
Predicted values only; experimental boiling point not reported
Physicochemical characterization Thermal stability Purification optimization

Density and Lipophilicity Shifts vs. Dimethyl Analog

The predicted density of 3-Amino-4,4-dipropylpyrrolidin-2-one (0.943 ± 0.06 g/cm³) is notably lower than that of 3-amino-4,4-dimethylpyrrolidin-2-one (1.007 ± 0.06 g/cm³) . The ~6.4% reduction in density is consistent with the increased aliphatic content and reduced crystal packing efficiency conferred by the flexible n-propyl chains versus compact methyl groups. While experimental logP values are not publicly available for either compound, the 4,4-dipropyl substitution pattern is expected to increase logP by approximately 1.6–2.0 units relative to the 4,4-dimethyl analog based on fragment-based calculations (π-propyl ≈ +1.6 for two additional CH2CH2 increments vs. methyl) [1].

Density & Lipophilicity
Class-level inference
Density 0.943 vs. 1.007 g/cm³; est. logP shift +1.6–2.0
Supports enhanced passive membrane permeability context in cell-based assays
No experimental logP; fragment-based estimation
Lipophilicity Membrane permeability Formulation development

H-Bond Capacity vs. 4-Propylpyrrolidin-2-one

3-Amino-4,4-dipropylpyrrolidin-2-one (MW 184.28 g/mol; 2 hydrogen bond donors, 2 hydrogen bond acceptors) incorporates both a primary amine and a lactam carbonyl within the same ring system . In contrast, 4-propylpyrrolidin-2-one (CAS 89895-19-2; MW 127.19 g/mol) lacks the 3-amino group entirely, offering only one hydrogen bond donor and two acceptors . The presence of the 3-amino group in the target compound enables bidentate hydrogen-bonding interactions (e.g., with catalytic site residues or metal ions) that are structurally precluded in the simpler 4-propylpyrrolidin-2-one scaffold [1].

H-Bond Capacity
Class-level inference
HBD: 2 vs. 1; HBA: 2 vs. 2; ΔMW +57.1
Enables bidentate hydrogen-bonding interactions and chemoselective derivatization
Structural comparison; binding data not available for this compound
Molecular recognition Hydrogen bonding Scaffold diversification

HDAC6 Inhibition Scaffold Precedence

Within the 3-aminopyrrolidin-2-one chemical class, 4-position substituent identity has been shown to critically modulate HDAC6 inhibitory potency and isoform selectivity. An optimized aminopyrrolidinone-based hydroxamic acid (compound 33) bearing α-methyl substitution demonstrated an HDAC6 IC50 of 0.017 μM with a selectivity index of >4000 against HDAC1–3 isoforms [1]. While this specific data point is not from 3-Amino-4,4-dipropylpyrrolidin-2-one itself, it establishes the class principle that 4-position steric bulk directly influences potency and selectivity profiles, providing a rational basis for evaluating the 4,4-dipropyl variant as a building block for novel HDAC6 inhibitor design.

HDAC6 Precedence
Class-level inference
Related analog: HDAC6 IC50 0.017 µM, >4000-fold selectivity vs. HDAC1–3
Class-level evidence supports 4-position substitution modulates isoform selectivity
Data from optimized hydroxamic acid; not direct data for target compound
HDAC6 inhibition Isoform selectivity Epigenetic drug discovery

3-Amino-4,4-dipropylpyrrolidin-2-one Procurement & Application Scenarios


CNS-Penetrant Probe Scaffold

The predicted lower density (0.943 g/cm³) and estimated logP elevation of +1.6–2.0 units over the 4,4-dimethyl analog make 3-Amino-4,4-dipropylpyrrolidin-2-one a strategically justified choice when designing CNS-targeted compound libraries. The 3-aminopyrrolidin-2-one scaffold is a recognized privileged structure for CNS targets including sigma receptors and monoamine transporters [1]. The enhanced lipophilicity conferred by the 4,4-dipropyl motif is expected to improve passive blood-brain barrier penetration relative to less lipophilic 4,4-dimethyl or unsubstituted variants, making this compound particularly suitable for neuroscience-focused medicinal chemistry programs where brain exposure is a primary optimization parameter.

Factor Xa Inhibitor SAR Building Block

The 3-(S)-amino-2-pyrrolidinone template has been established as a central pharmacophore in potent and selective non-peptide FXa inhibitors, with the 3-amino group serving as a key hydrogen-bonding anchor to the S1 pocket of the protease . 3-Amino-4,4-dipropylpyrrolidin-2-one offers an underexplored 4,4-dialkyl substitution pattern that may provide novel vectors for optimizing S4 pocket occupancy—a critical factor in achieving high affinity (Ki values as low as 7 nM reported for related templates [1]). Researchers pursuing next-generation oral anticoagulants with differentiated selectivity profiles should evaluate this compound as a synthetic intermediate for introducing hydrophobic bulk at the pyrrolidinone 4-position.

High-Temperature Synthetic Intermediate

The predicted boiling point of 327.9 °C—approximately 54 °C above that of the 4,4-dimethyl analog —indicates that 3-Amino-4,4-dipropylpyrrolidin-2-one can be employed in synthetic sequences requiring sustained elevated temperatures without significant volatilization loss. This thermal stability advantage is relevant for amide coupling reactions catalyzed by high-temperature stable coupling agents, solvent-free melt reactions with high-melting co-reactants, and downstream distillation-based purification protocols where lower-boiling analogs would be unsuitable [1].

HDAC6-Selective Chemotype Development

The demonstrated ability of 3-aminopyrrolidin-2-one-based inhibitors to achieve >4000-fold selectivity for HDAC6 over HDAC1–3 validates the scaffold for epigenetic probe development. 3-Amino-4,4-dipropylpyrrolidin-2-one, with its primary amine handle for hydroxamic acid installation and 4,4-dipropyl motif for modulating steric interactions with the HDAC6 L1 loop pocket, represents a logical building block for generating novel HDAC6-selective chemotypes. The compound's 95% commercial purity [1] supports direct use in parallel synthesis campaigns without additional purification.

Application
Selection Property
Validation Focus
CNS-penetrant probe scaffold design
4,4-Dipropyl lipophilicity profile
Passive brain penetration model context
Factor Xa inhibitor SAR building block
3-Aminopyrrolidin-2-one pharmacophore with primary amine
S4 pocket occupancy and affinity determination
High-temperature synthetic intermediate
Predicted thermal window
Reaction condition compatibility and stability
HDAC6-selective chemotype development
4-Position steric modulation handle
Isoform selectivity profiling vs. HDAC1-3
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